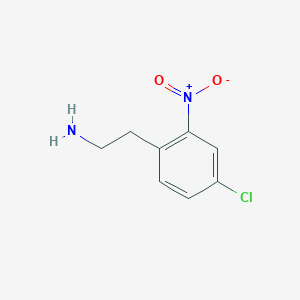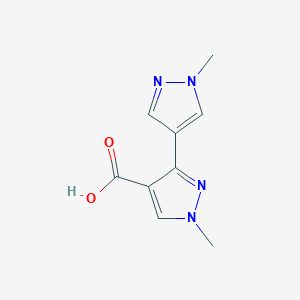
2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the biosynthesis of cinnamylamine, an aromatic compound derived from l-phenylalanine, has been achieved using a combinatorial metabolic engineering strategy . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum was used to convert cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .Chemical Reactions Analysis
The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate .Applications De Recherche Scientifique
Biosynthesis of Aromatic Compounds
2-(4-Chloro-2-nitrophenyl)ethan-1-amine: is used in the biosynthesis of aromatic compounds like cinnamylamine, which is derived from l-phenylalanine. Cinnamylamine serves as a starting material for synthesizing bioactive substances with various pharmacological effects, including antibacterial, antiviral, anticancer activities, and as a precursor for energetic compounds .
Environmental Bioremediation
The compound plays a role in the degradation pathways of environmental pollutants such as chlorinated nitrophenols (CNPs). These CNPs are intermediates in the synthesis of pesticides, dyes, and pharmaceuticals, and their degradation is crucial for environmental bioremediation efforts .
Synthetic Chemistry
In synthetic chemistry, 2-(4-Chloro-2-nitrophenyl)ethan-1-amine is involved in the production of intermediates for complex chemical syntheses. For example, it is used in the first step of a novel route for producing p-aminophenyl-β-sulfatoethylsulfone, which has applications in various industrial processes .
Chromogenic Reactions
The compound is utilized in chromogenic reactions where it undergoes transamination to form an imine, which produces a red precipitate. This reaction is used to reflect the activity of transaminases, which are important enzymes in amino acid metabolism .
Metabolic Engineering
It is also significant in metabolic engineering, where the compound’s derivatives are used as substrates in engineered bacteria to optimize the yield of valuable aromatic compounds through fermentation processes .
Molecular Characterization
2-(4-Chloro-2-nitrophenyl)ethan-1-amine: is used in the molecular and biochemical characterization of specific degradation pathways in bacteria. This helps in understanding the catabolic diversity and mechanisms of microbial degradation at the molecular level .
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(4-chloro-2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQZOISWBWFQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)





![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)



![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)